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Compound of Interest

Compound Name: Antifungal agent 16

Cat. No.: B12430312

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies
conducted on Antifungal agent 16, a promising compound with significant antifungal activity.
This document details the experimental protocols, presents quantitative data in a structured
format, and visualizes key pathways and workflows to facilitate a deeper understanding of the
agent's mechanism of action at a molecular level.

Quantitative Data Summary

The molecular docking studies of Antifungal agent 16 (designated as compound 6a in the
primary literature) and its analogues were performed to elucidate their binding affinities and
interaction patterns with the target protein, lanosterol 14-a-demethylase (CYP51). The
guantitative data from these studies are summarized below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12430312?utm_src=pdf-interest
https://www.benchchem.com/product/b12430312?utm_src=pdf-body
https://www.benchchem.com/product/b12430312?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Binding . Hydrogen n-T_[In-
Compound Energy Interactlng Bond cat|<-JnIHydrop
(kcallmol) Residues Interactions hobie .
Interactions

HEM460,
TYR116,
PHE124, HEMA460,
LEU125, PHE124,
MET289, LEU125,

Antifungal agent ILE290, THR292, MET289,

16 (63) -9.7 PHE294, TYR116 ILE290, PHE?294,
GLY295, ALA296,
ALA296, PRO358,
PRO358, LEU359,
LEU359, MET461
SER361,
MET461
HEMA460,
TYR116,
PHE124, HEMA460,
LEU125, PHE124,
MET?289, LEU125,
ILE290, THR292, MET?289,

6b -9.5 PHE294, TYR116 ILE290, PHE?294,
GLY295, ALA296,
ALA296, PRO358,
PRO358, LEU359,
LEU359, MET461
SER361,
MET461

6¢c -9.2 HEM460, TYR116 HEMA460,
TYR116, PHE124,
PHE124, LEU125,
LEU125, MET?289,
MET289, ILE290, PHE?294,
ILE290, THR292, ALA296,

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

PHE294, PRO358,
GLY295, LEUS359,
ALA296, MET461
PRO358,
LEUS359,
SER361,
MET461
HEMA460,
TYR116,
PHE124, HEM460,
LEU125, PHE124,
MET289, LEU125,
ILE290, THR292, MET289,
6d -9.0 PHE294, TYR116 ILE290, PHE294,
GLY295, ALA296,
ALA296, PRO358,
PRO358, LEU359,
LEU359, MET461
SERS361,
MET461
HEM460,
TYR116,
PHE124, HEMA460,
LEU125, PHE124,
MET289, LEU125,
ILE290, THR292, MET289,
6e -8.8 PHE294, TYR116 ILE290, PHE294,
GLY295, ALA296,
ALA296, PRO358,
PRO358, LEUS359,
LEU359, MET461
SER361,
MET461
6f -8.5 HEMA460, TYR116 HEM460,
TYR116, PHE124,
PHE124, LEU125,

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

LEU125, MET289,

MET289, ILE290, PHE294,

ILE290, THR292, ALA296,

PHE294, PRO358,

GLY?295, LEU359,

ALA296, MET461

PRO358,

LEU359,

SER361,

MET461

HEM460,

TYR116,

PHE124, HEMA460,

LEU125, PHE124,

MET289, LEU125,
Fluconazole ILE290, THR292, MET289,
(Reference) 78 PHE294, TYR116 ILE290, PHE294,

GLY?295, ALA296,

ALA296, PRO358,

PRO358, LEU359,

LEU359, MET461

SER361,

MET461

Experimental Protocols

The molecular docking studies were conducted to predict the binding mode and affinity of
Antifungal agent 16 with the fungal enzyme lanosterol 14-a-demethylase.

Software and Resources

e Docking Software: AutoDock 4.2
 Visualization Software: Discovery Studio

e Protein Data Bank (PDB) ID of Target: 1EAL (Lanosterol 14-a-demethylase from
Saccharomyces cerevisiae)
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Protein Preparation

o The three-dimensional crystal structure of lanosterol 14-a-demethylase (PDB ID: 1EA1) was
downloaded from the Protein Data Bank.

o Water molecules and the co-crystallized ligand were removed from the protein structure.
e Polar hydrogen atoms were added to the protein, and Kollman charges were assigned.

e The protein was saved in the PDBQT file format for use in AutoDock.

Ligand Preparation

e The 2D structure of Antifungal agent 16 was drawn using ChemDraw and converted to a
3D structure.

e The structure was energetically minimized using the MMFF94 force field.
o Gasteiger charges were calculated, and non-polar hydrogen atoms were merged.

e The ligand was saved in the PDBQT file format.

Molecular Docking Simulation

o Grid Box Generation: A grid box was defined to encompass the active site of the enzyme.
The grid dimensions were set to 60 x 60 x 60 A with a grid spacing of 0.375 A. The center of
the grid was setat x = 11.3,y =-1.5, and z = -20.4.

o Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed for the docking
simulations.

e Docking Parameters:

[¢]

Number of GA runs; 100

o

Population size: 150

Maximum number of evaluations: 2,500,000

o
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o Maximum number of generations: 27,000

e Analysis: The docking results were clustered based on a root-mean-square deviation
(RMSD) tolerance of 2.0 A. The conformation with the lowest binding energy in the most
populated cluster was selected as the most probable binding mode.

Visualizations

Ergosterol Biosynthesis Pathway and the Role of
Lanosterol 14-a-demethylase

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the
crucial role of lanosterol 14-a-demethylase (CYP51), the molecular target of Antifungal agent
16. Inhibition of this enzyme disrupts the synthesis of ergosterol, a vital component of the
fungal cell membrane, leading to fungal cell death.

’ Acetyl-CoA }——{ HMG-CoA }——{ Mevalonate }—»’ Isopentenyl-PP }——{ Famesyl-PP }—»’ eeeeeeee }—»’ Squalene Epoxide

Click to download full resolution via product page

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Antifungal agent 16.

Molecular Docking Experimental Workflow

The workflow for the molecular docking study of Antifungal agent 16 is depicted in the
diagram below. This systematic process ensures the reliable prediction of the ligand's binding
conformation and affinity.
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Caption: General workflow for the molecular docking of Antifungal agent 16.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12430312?utm_src=pdf-body-img
https://www.benchchem.com/product/b12430312?utm_src=pdf-body
https://www.benchchem.com/product/b12430312#molecular-docking-studies-of-antifungal-agent-16
https://www.benchchem.com/product/b12430312#molecular-docking-studies-of-antifungal-agent-16
https://www.benchchem.com/product/b12430312#molecular-docking-studies-of-antifungal-agent-16
https://www.benchchem.com/product/b12430312#molecular-docking-studies-of-antifungal-agent-16
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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